4-[(2,4-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Description
4-[(2,4-Dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a synthetic small molecule based on the 1,8-naphthyridine scaffold. Its structure features:
- 1,8-Naphthyridine core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 6.
- Substituents: 4-[(2,4-Dimethylphenyl)amino group: Introduces steric bulk and lipophilicity. 7-Methyl group: Likely influences electronic properties and metabolic stability.
Properties
IUPAC Name |
4-(2,4-dimethylanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-6-26(7-2)22(27)18-13-23-21-17(10-9-16(5)24-21)20(18)25-19-11-8-14(3)12-15(19)4/h8-13H,6-7H2,1-5H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBPXRZQGSXMAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=C(C=C(C=C3)C)C)C=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(2,4-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,4-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and properties of the target compound with similar 1,8-naphthyridine derivatives:
*Estimated based on structurally similar compound in (BJ05020).
Key Observations:
Carboxamide vs. Carboxamide derivatives may exhibit improved metabolic stability over esters or carboxylic acids due to resistance to hydrolysis .
Amino Group Variations: The 2,4-dimethylphenylamino substituent in the target compound introduces greater steric hindrance and electron-donating effects compared to the 4-chlorophenyl or 2,4-difluorophenyl groups in other analogues (e.g., ). This could modulate binding affinity to targets like ATPases or kinases .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling of pre-functionalized naphthyridine intermediates, similar to methods described for N3-aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides (). However, the absence of reactive groups (e.g., oxo or chloro) may simplify purification compared to halogenated derivatives () .
Pharmacological and Physicochemical Properties
- Melting Points : Analogues with polar groups (e.g., sulfonamide in ’s compound 2e) exhibit lower melting points (~179–211°C) compared to the target compound, which likely has a higher melting point due to reduced polarity .
- Biological Activity :
- highlights that 1,8-naphthyridine-3-carboxylic acid derivatives act on Na+/K+-ATPase, similar to cardiac glycosides. The target compound’s carboxamide may retain this activity but with altered potency due to modified hydrogen-bonding interactions .
- In contrast, carbonitrile- or piperidine-containing derivatives () show divergent mechanisms, such as kinase inhibition, underscoring the scaffold’s versatility .
Biological Activity
The compound 4-[(2,4-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structural formula of the compound is as follows:
This structure features a naphthyridine core with various functional groups that may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These targets may include:
- Enzymes : The compound is investigated for its role as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.
- Receptors : Interaction with various receptors may modulate signaling pathways that are crucial in disease processes.
The exact mechanisms can vary based on the biological context and the specific application being studied.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Inhibition of cell growth |
| HeLa (Cervical) | 3.8 | Induction of apoptosis |
| A549 (Lung) | 6.5 | Cell cycle arrest |
These findings suggest that the compound may serve as a potential lead in anticancer drug development.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has also demonstrated anti-inflammatory effects. Studies have reported that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating a potential therapeutic role in inflammatory diseases.
Case Studies
-
Study on MCF-7 Cells :
In a controlled study, MCF-7 breast cancer cells were treated with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could be further explored as a candidate for breast cancer therapy. -
Inflammation Model :
Another study utilized an animal model to assess the anti-inflammatory effects of the compound. Mice treated with the compound showed reduced swelling and pain in induced inflammatory conditions compared to control groups. This suggests potential applications in treating conditions like arthritis.
Research Findings
Recent research highlights additional biological activities linked to this compound:
- Antimicrobial Activity : Preliminary studies have indicated that it possesses antimicrobial properties against certain bacterial strains, suggesting its potential use in treating infections.
- Neuroprotective Effects : Some investigations have hinted at neuroprotective capabilities, which could be beneficial in neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
